
4-Methylumbelliferyl palmitate
Overview
Description
4-Methylumbelliferyl palmitate (4-MU palmitate) is a fluorogenic substrate widely used in biochemical assays to measure lipase and esterase activities. Its structure consists of a palmitic acid ester linked to 4-methylumbelliferone (4-MU), a fluorescent compound. Upon enzymatic hydrolysis, the palmitate moiety is cleaved, releasing free 4-MU, which fluoresces at 445 nm under excitation at 360 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylumbelliferyl Palmitate is synthesized through the esterification of 4-methylumbelliferone with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps may include large-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Primary Hydrolysis Reaction
The core chemical reaction involves enzymatic hydrolysis of the ester bond by lipases/esterases:
Key Characteristics:
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Fluorogenic Release : Cleavage releases 4-MU, which fluoresces at 445–455 nm upon excitation at 320–360 nm .
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pH Dependence : Optimal activity occurs at pH 4.0 for lysosomal acid lipase (LAL) and pH 8.0 for butyrylcholinesterase (BChE) .
-
Enzyme Specificity :
Fluorescence Quantification
The hydrolysis reaction is monitored via fluorescence spectroscopy, with parameters standardized for reproducibility:
Parameter | Value | Source |
---|---|---|
Excitation Wavelength | 330 nm (pH 4.6), 370 nm (pH 7.4), 385 nm (pH 10.4) | Sigma-Aldrich |
Emission Wavelength | 445–455 nm | GoldBio, BenchChem |
Detection Limit | 0.1–2.5 nmol 4-MU | PMC Study |
Reaction Kinetics and Inhibitors
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Temperature Sensitivity : Maximal activity observed at 37–45°C , with reduced efficiency below 28°C .
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Substrate Stability : Requires SDS (sodium dodecyl sulfate) for stabilization in aqueous buffers due to hydrophobic palmitate .
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Key Inhibitors :
High-Throughput Screening
Used to identify lipase inhibitors/activators in drug discovery pipelines. For example:
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LAL Deficiency Diagnostics : Total lipase activity in dry blood spots distinguishes LAL-D patients (0.126 nmol 4-MU/punch/hr) from healthy individuals (0.217 nmol 4-MU/punch/hr) .
Environmental and Food Science
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Detects lipase contamination in food products via fluorescence .
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Assesses enzymatic activity in environmental samples (e.g., soil microbial lipases) .
Comparative Substrate Analysis
4-MUP’s specificity contrasts with structurally similar substrates:
Substrate | Target Enzyme | Key Difference |
---|---|---|
4-Methylumbelliferyl oleate | Neutral lipases | Unsaturated fatty acid chain |
4-Methylumbelliferyl glucoside | Glycosidases | Glycosidic bond cleavage |
4-Methylumbelliferyl phosphate | Phosphatases | Phosphate ester linkage |
4-MUP’s palmitate chain enables selective interaction with lipases involved in long-chain fatty acid metabolism .
Unexpected Biochemical Interactions
Scientific Research Applications
Enzyme Kinetics
4-MUP is extensively used to study the kinetics of lipases and esterases. By measuring the rate of hydrolysis, researchers can determine enzyme activity under various conditions. This application is crucial for understanding enzyme behavior and optimizing conditions for industrial processes.
Parameter | Details |
---|---|
Substrate Type | Fluorogenic substrate |
Measurement Technique | Fluorescence spectroscopy |
Key Enzymes | Lipases, Esterases |
Lipid Metabolism
In biological research, 4-MUP aids in elucidating the role of lipases in lipid metabolism. It has been instrumental in studying how these enzymes contribute to fat digestion and transport within cells.
Disease Modeling
4-MUP plays a significant role in diagnosing lysosomal storage disorders (LSDs) such as:
- Wolman Disease : Characterized by a deficiency in LAL activity.
- Cholesteryl Ester Storage Disease (CESD) : Similarly linked to LAL deficiency.
Studies have shown that using 4-MUP allows for accurate assessment of LAL activity in patient samples, providing insights into disease severity and aiding in clinical diagnostics .
High-Throughput Screening
In industrial settings, 4-MUP is employed in high-throughput screening assays to identify potential enzyme inhibitors. This application is essential for drug discovery and development processes.
Case Study 1: Diagnosis of Wolman Disease
A study utilized 4-MUP to measure LAL activity in lymphoid cell lines from patients with Wolman disease. The results indicated significantly reduced enzyme activity compared to healthy controls, demonstrating the diagnostic utility of 4-MUP .
Case Study 2: Fluorometric Assays for CESD
In another study, researchers developed a fluorometric assay using dried blood spots (DBS) with 4-MUP as a substrate. This method improved the accuracy of measuring LAL activity without toxic reagents, highlighting its potential for clinical applications .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl Palmitate involves the enzymatic cleavage of the ester bond by lipases or esterases. This cleavage releases 4-methylumbelliferone, which fluoresces and can be quantitatively measured using fluorescence spectroscopy. This method provides a sensitive means to assess enzyme activity and study the enzymatic processes involved in lipid metabolism .
Comparison with Similar Compounds
Physical Properties :
- Fluorescence intensity is pH-dependent, with optimal emission in neutral to slightly alkaline conditions .
- Requires non-ionic detergents (e.g., Pluronic® F-127) for solubilization in aqueous buffers .
Comparison with Similar Compounds
Structural and Functional Analogues
4-MU palmitate belongs to a family of fluorogenic esters with varying acyl chain lengths and saturation. Key analogues include:
Enzyme Specificity and Assay Performance
LAL/LPLA2 Activity :
- 4-MU palmitate is the gold standard for LAL activity due to its high specificity and sensitivity in fluorometric assays . In contrast, 4-MU oleate is hydrolyzed more efficiently by lipase A in acidic conditions (pH 4.5) .
- p-Nitrophenyl palmitate, an absorbance-based substrate, is less sensitive and prone to interference from turbid samples .
Thermostability and Solubility :
Fluorescence vs. Absorbance :
Research Findings and Limitations
4-MU Palmitate in Drug Development :
Comparative Hydrolysis Rates :
Biological Activity
4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate widely utilized in biochemical assays to measure lysosomal acid lipase (LAL) activity. This compound has significant implications in diagnosing lysosomal storage diseases (LSDs), particularly Wolman disease and cholesteryl ester storage disease (CESD). This article explores the biological activity of 4-MUP, its applications in clinical diagnostics, and relevant research findings.
4-MUP is a synthetic ester that releases the fluorescent compound 4-methylumbelliferone (4-MU) upon hydrolysis by LAL. The fluorescence intensity of 4-MU can be quantitatively measured, providing a reliable assessment of LAL activity in biological samples. The reaction mechanism involves the cleavage of the palmitate group from 4-MUP, which is catalyzed by LAL present in lysosomes.
Lysosomal Storage Diseases
4-MUP is primarily employed as a diagnostic tool for lysosomal storage diseases. The following table summarizes the application of 4-MUP in diagnosing specific conditions:
Disease | LAL Activity | Diagnostic Method |
---|---|---|
Wolman Disease | Deficient LAL activity | Fluorometric assay using 4-MUP |
Cholesteryl Ester Storage Disease | Severely reduced LAL activity | Dried blood spots (DBS) assay with 4-MUP |
Research indicates that patients with these conditions exhibit significantly lower levels of LAL activity when tested with 4-MUP compared to healthy controls .
Case Studies and Cohort Analyses
- Evaluation of Patients for Liver Transplant : A study involving 73 patients awaiting liver transplants utilized 4-MUP to assess LAL enzyme activity. The findings revealed a late diagnosis of lysosomal acid lipase deficiency in one case, highlighting the utility of 4-MUP in clinical settings .
- Fluorometric Assay Development : A revised method for measuring LAL activity using 4-MU derivatives was developed, eliminating the need for toxic reagents like mercury chloride. This method demonstrated significant differences in LAL activity between normal individuals and those with CESD, reinforcing the effectiveness of 4-MUP as a diagnostic substrate .
- Acid Esterase Activity Studies : Research conducted on cultured skin fibroblasts indicated that 4-MUP could effectively measure acid esterase activity, providing insights into enzyme kinetics and substrate interactions under varying conditions .
Advantages of Using this compound
- Sensitivity : The fluorometric nature of the assay allows for detection of low enzyme activities, making it suitable for early diagnosis.
- Specificity : The substrate is specifically cleaved by LAL, minimizing interference from other enzymes.
- Practicality : The use of dried blood spots simplifies sample collection and processing in clinical environments.
Q & A
Basic Research Questions
Q. How is 4-methylumbelliferyl palmitate utilized in lysosomal acid lipase (LAL) activity assays?
- Methodology : The compound serves as a fluorogenic substrate for LAL, where enzymatic hydrolysis releases 4-methylumbelliferone (4-MU).
- Protocol : Incubate the substrate with lysosomal extracts at pH 4.5–5.0 (optimal for LAL activity). Fluorescence is measured at excitation/emission wavelengths of 365/445 nm using a microplate reader .
- Critical Considerations : Ensure substrate solubility by dissolving in DMSO or ethanol (≤2% v/v) to avoid interference with enzymatic activity .
Q. What experimental conditions optimize the solubility and stability of this compound in aqueous assays?
- Solubility : Due to its hydrophobic palmitate chain, dissolve in organic solvents (e.g., DMSO, acetone) before dilution in buffer containing detergents (e.g., 0.1% Triton X-100) to maintain micellar dispersion .
- Stability : Store aliquots at −20°C in anhydrous conditions to prevent hydrolysis. Pre-warm to room temperature before use to avoid precipitation .
Q. How can researchers design dose-response experiments using this compound for enzyme kinetics?
- Design : Use a substrate concentration range of 0.1–200 µM to determine and . Include negative controls (heat-inactivated enzyme) to account for non-enzymatic hydrolysis .
- Data Analysis : Fit fluorescence data to the Michaelis-Menten equation using nonlinear regression tools (e.g., GraphPad Prism). Validate with Lineweaver-Burk plots for linearity .
Advanced Research Questions
Q. How do researchers resolve contradictory data on this compound’s specificity in complex biological matrices?
- Approach :
- Interference Testing : Co-incubate with inhibitors (e.g., orlistat for lipases, E600 for esterases) to confirm target-specific hydrolysis .
- Cross-Validation : Use orthogonal methods (e.g., LC-MS quantification of 4-MU) to verify fluorescence-based results .
Q. What experimental designs are effective for studying transesterification activity using this compound?
- Protocol : Mix the substrate with lipases (e.g., Rhizomucor miehei lipase) in organic-aqueous biphasic systems. Monitor ethyl palmitate formation via TLC or GC-MS .
- Optimization : Vary parameters like solvent polarity (e.g., hexane vs. isooctane) and water activity () to enhance reaction efficiency .
Q. How can researchers model non-enzymatic hydrolysis of this compound in long-term stability studies?
- Kinetic Modeling : Use pseudo-first-order kinetics to quantify hydrolysis rates under varying pH (4.0–8.0) and temperature (4–37°C) conditions .
- Statistical Tools : Apply Arrhenius equations to predict shelf-life and degradation pathways (e.g., acid-catalyzed vs. alkaline hydrolysis) .
Q. Methodological Challenges and Solutions
Q. How to address fluorescence quenching or background noise in high-throughput screens?
- Mitigation Strategies :
- Use black-walled microplates to reduce light scattering.
- Normalize fluorescence to internal standards (e.g., 4-MU calibration curves) .
Q. What statistical frameworks are recommended for analyzing enzyme activity data with this compound?
- Tools :
- Isotopomer Spectral Analysis (ISA) : Quantify de novo palmitate synthesis contributions in metabolic studies .
- Response Surface Methodology (RSM) : Optimize multi-variable assays (e.g., enzyme loading, substrate ratio) using a 4-factor, 3-level design .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQVFFACWLFRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170225 | |
Record name | 4-Methylumbelliferyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17695-48-6 | |
Record name | 4-Methylumbelliferyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17695-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylumbelliferyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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